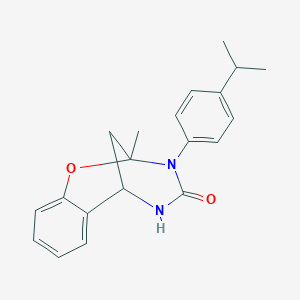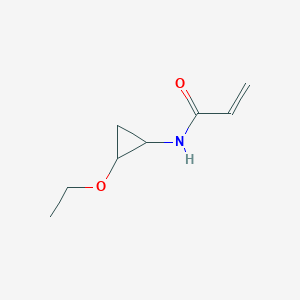
3-(4-isopropylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(4-isopropylphenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics of the compound . For instance, the first paper discusses the synthesis of a compound with a similar heterocyclic benzoxadiazole structure, which suggests that the compound of interest may also exhibit similar properties such as antimicrobial activity .
Synthesis Analysis
The synthesis of related compounds involves 1,3-dipolar cycloaddition, as mentioned in the first paper . This method could potentially be applied to the synthesis of "this compound" by adjusting the starting materials to include an isopropylphenyl group instead of a chlorophenyl group.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as FT-IR, NMR, UV-Vis, LC-MS/MS, Elemental Analysis, and X-ray Single Crystal diffraction . These methods could be employed to determine the molecular structure of the compound of interest, and Density Functional Theory (DFT) calculations could be used to predict its molecular geometry and compare it with experimental results.
Chemical Reactions Analysis
The second paper provides an example of isoheterocyclic rearrangement, which could be relevant to the compound of interest if it undergoes similar rearrangements under certain conditions . The paper discusses the interconversion of oxadiazole derivatives, which could inform the understanding of potential reactions involving the benzoxadiazocin moiety in the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related studies. For example, the first paper discusses the antioxidant and antimicrobial activities of a similar compound, which could suggest that "this compound" may also possess these properties . Additionally, theoretical calculations such as FMOs, MEP, and NLO behavior could be performed to predict the reactivity and other chemical properties of the compound.
Aplicaciones Científicas De Investigación
Synthetic Methodologies : This compound has been synthesized through various methods. For instance, Gein et al. (2017) describe the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, providing insights into the chemical processes involved in its creation (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).
Chemical Transformations : Sedova et al. (2017) discuss the unexpected transformations of related compounds, highlighting the dynamic nature and potential for varied applications of these molecules (Sedova, Krivopalov, & Shkurko, 2017).
Pharmacological Applications : The compound and its derivatives have been studied for potential pharmacological applications. Rasool et al. (2016) synthesized molecules with this compound to investigate their antibiotic effects against various bacteria and their lipoxygenase activity (Rasool, Aziz‐ur‐Rehman, Abbasi, Siddiqui, & Shah, 2016).
Antimicrobial Activities : Research by Bektaş et al. (2007) and Chavan et al. (2019) explored the synthesis and antimicrobial activities of derivatives of this compound, indicating its potential use in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007); (Chavan, Deshpande, Borade, Shinde, Mhaske, Sarkar, & Bobade, 2019).
Novel Synthetic Approaches : Borisov et al. (2015) developed an efficient method for synthesizing derivatives of this compound, showcasing the advancements in synthetic chemistry for creating complex molecules (Borisov, Kovalenko, & Kovalenko, 2015).
Cytotoxic Studies : Streciwilk et al. (2014) synthesized and evaluated NHC–silver(I) acetate compounds derived from similar molecules for their cytotoxic and antibacterial properties, which could be pivotal in cancer research (Streciwilk, Cassidy, Hackenberg, Müller‐Bunz, Paradisi, & Tacke, 2014).
Propiedades
IUPAC Name |
9-methyl-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-13(2)14-8-10-15(11-9-14)22-19(23)21-17-12-20(22,3)24-18-7-5-4-6-16(17)18/h4-11,13,17H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYRTVNXOMVVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2-chlorophenyl)-N-methyl-N-(2-{5-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-1,2,4-oxadiazol-3-yl}ethyl)urea](/img/structure/B3013338.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(phenylsulfonyl)piperidine-1-carboxamide](/img/structure/B3013340.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B3013345.png)
![5-Chloro-6-(2-methylpropoxy)-N-[(E)-3-methylsulfonylprop-2-enyl]pyridine-3-carboxamide](/img/structure/B3013347.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013348.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-pyrazol-1-ylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3013349.png)


![N-(5-chloro-2-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B3013353.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]piperazine](/img/structure/B3013357.png)